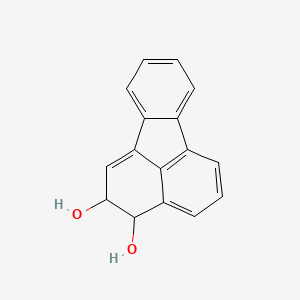
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate is a chemical compound with the molecular formula C30H42O3 and a molecular weight of 450.65 g/mol. This compound is known for its unique structural properties, which include a butoxyphenyl group and a heptylcyclohexylbenzoate moiety. It is commonly used in various scientific research applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate typically involves the esterification of 4-butoxyphenol with 4-trans-(4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Applications De Recherche Scientifique
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving liquid crystal materials.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as liquid crystal displays (LCDs) and other electronic components.
Mécanisme D'action
The mechanism of action of 4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformational states. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression[5][5].
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorophenyl 4-trans-(4-pentylcyclohexyl)benzoate
- 4-Methoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate
- 4-Ethoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate
Uniqueness
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate is unique due to its specific combination of a butoxyphenyl group and a heptylcyclohexylbenzoate moiety. This structural arrangement imparts distinct physicochemical properties, such as solubility and stability, making it suitable for specialized applications in liquid crystal technology and advanced material synthesis .
Propriétés
Formule moléculaire |
C30H41O3- |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
4-butoxy-2-(4-heptylcyclohexyl)-3-phenylbenzoate |
InChI |
InChI=1S/C30H42O3/c1-3-5-7-8-10-13-23-16-18-25(19-17-23)28-26(30(31)32)20-21-27(33-22-6-4-2)29(28)24-14-11-9-12-15-24/h9,11-12,14-15,20-21,23,25H,3-8,10,13,16-19,22H2,1-2H3,(H,31,32)/p-1 |
Clé InChI |
GDESJQYKVVYKNE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC1CCC(CC1)C2=C(C=CC(=C2C3=CC=CC=C3)OCCCC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


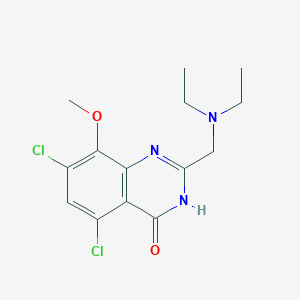
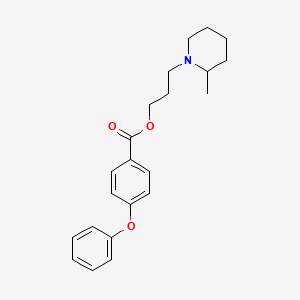

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
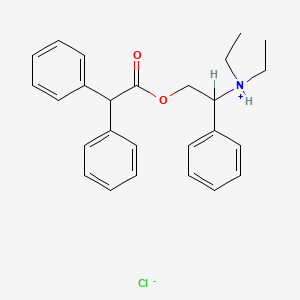
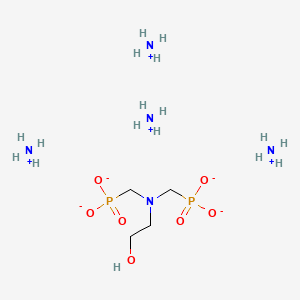
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)


